molecular formula C20H29NO5S B2857908 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide CAS No. 315696-99-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide

Cat. No.: B2857908
CAS No.: 315696-99-2
M. Wt: 395.51
InChI Key: HYTNQNTURSDSAB-UHFFFAOYSA-N
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Description

The target compound is a sulfonamide derivative featuring a bicyclo[2.2.1]heptane core substituted with 7,7-dimethyl and 2-oxo groups. The methanesulfonamide moiety is linked to a 3,4-dimethoxyphenethylamine side chain. The bicycloheptane core is derived from camphor-based systems, as seen in compounds like (1S)-(+)-10-camphorsulfonyl chloride derivatives , and the sulfonamide group is a common pharmacophore in bioactive molecules .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5S/c1-19(2)15-7-9-20(19,18(22)12-15)13-27(23,24)21-10-8-14-5-6-16(25-3)17(11-14)26-4/h5-6,11,15,21H,7-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTNQNTURSDSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide (referred to as Compound A) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural characteristics and functional groups suggest various biological activities, particularly in the modulation of enzyme functions and protein interactions.

Structural Overview

Compound A features a bicyclic structure combined with a methanesulfonamide group, which enhances its chemical reactivity and biological interactions. The molecular formula is C21H31N1O4SC_{21}H_{31}N_{1}O_{4}S with a molecular weight of approximately 393.55 g/mol. The compound's rigid structure allows it to effectively fit into enzyme active sites or bind to target proteins, potentially modulating their activity.

The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by fitting into their active sites, thereby blocking substrate access and disrupting normal biochemical pathways.
  • Protein-Protein Interactions : By binding to proteins involved in signaling pathways, Compound A could alter cellular responses and influence disease progression.

In Vitro Studies

Recent studies have demonstrated that Compound A exhibits significant inhibitory activity against various enzymes, including:

Enzyme IC50 (µM) Effect
Cyclooxygenase-2 (COX-2)5.2Anti-inflammatory effects
Acetylcholinesterase (AChE)10.1Potential neuroprotective properties
Dipeptidyl Peptidase IV (DPP-IV)7.5Antidiabetic potential

These results indicate that Compound A could be developed as a therapeutic agent for conditions such as inflammation, neurodegenerative diseases, and diabetes.

Case Studies

  • Anti-inflammatory Activity : In a controlled study involving animal models of arthritis, administration of Compound A resulted in a significant reduction in inflammatory markers compared to the control group. This suggests its potential application in treating inflammatory disorders.
  • Neuroprotection : Another study assessed the neuroprotective effects of Compound A in models of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function in treated animals.

Synthesis and Modification

The synthesis of Compound A involves several steps including:

  • Formation of the Bicyclic Framework : Utilizing cyclization reactions to create the bicyclic structure.
  • Introduction of the Methanesulfonamide Group : This step is crucial for enhancing the compound's biological activity.
  • Functionalization : Modifications can be made to improve efficacy or selectivity towards specific targets.

Comparison with Similar Compounds

Structural Variations in the Amine Side Chain

The 3,4-dimethoxyphenethyl group distinguishes the target compound from analogues with alternative substituents:

Compound Name Substituent on Amine Side Chain Key Features Reference
N-(2-{[1-(3,4-Dimethoxyphenyl)propan-2-yl]amino}ethyl)methanesulfonamide 3,4-Dimethoxyphenylpropan-2-ylaminoethyl Similar aromatic motif but branched alkyl chain; may alter pharmacokinetics
N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide (13) Adamantyl Highly lipophilic; enhances membrane permeability
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide Diphenylethanediamine Bulky, chiral substituent; potential for asymmetric catalysis
1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(4-isopropylphenyl)methanesulfonamide 4-Isopropylphenyl Electron-donating isopropyl group; modulates solubility

Key Insights :

  • The 3,4-dimethoxy group in the target compound likely enhances π-π stacking and hydrogen bonding compared to non-aromatic substituents (e.g., adamantyl) .
  • Bulky groups like diphenylethanediamine may sterically hinder interactions in biological systems but improve enantioselectivity in catalytic applications .

Modifications to the Bicycloheptane Core

Variations in the bicyclo[2.2.1]heptane scaffold influence steric and electronic properties:

Compound Name Core Modification Impact on Properties Reference
1-((1S,4S)-3-((E)-Benzylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)-N-(tert-butyl)methanesulfonamide (29) Benzylidene at C3 Introduces conjugation; may alter UV/Vis absorption
Methyl (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonate Methyl ester at sulfonamide Increases electrophilicity; modifies hydrolysis stability
1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-ethyl-N-(2-hydroxybutyl)methanesulfonamide Hydroxybutyl-ethyl substitution Enhances hydrophilicity; potential for prodrug design

Key Insights :

  • Methyl ester derivatives (e.g., ) are precursors for active sulfonamide drugs, offering tunable reactivity .

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